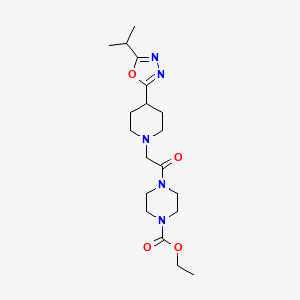

Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Description

This compound features a piperidine core linked to a 5-isopropyl-1,3,4-oxadiazole moiety via an acetyl spacer, further connected to an ethyl piperazine-1-carboxylate group. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, often contributing to ligand-receptor interactions. The ethyl ester enhances solubility, while the isopropyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

ethyl 4-[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O4/c1-4-27-19(26)24-11-9-23(10-12-24)16(25)13-22-7-5-15(6-8-22)18-21-20-17(28-18)14(2)3/h14-15H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDAXWLUBNQFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Biological Activity

Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine core substituted with an oxadiazole moiety. The presence of the isopropyl group in the oxadiazole ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Oxadiazoles have been studied for their ability to inhibit bacterial growth and are considered promising candidates for developing new antibiotics.

- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluating the antibacterial properties of oxadiazole derivatives reported that compounds similar to this compound demonstrated significant activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that similar piperazine derivatives can induce apoptosis in cancer cell lines. For instance, a derivative was found to reduce cell viability by over 50% at concentrations ranging from 10 to 50 μM after 48 hours of treatment .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 20 | Apoptosis induction |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized a series of oxadiazole derivatives, including those structurally related to this compound). These compounds were tested against common bacterial pathogens using the agar disc diffusion method. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of piperazine-based compounds. Researchers treated various cancer cell lines with different concentrations of the compound and observed significant reductions in cell proliferation rates alongside increased markers for apoptosis .

Scientific Research Applications

Molecular Formula

The molecular formula for Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is with a molecular weight of approximately 342.42 g/mol.

Biological Activities

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

Antimicrobial Activity

Oxadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Studies suggest that this compound may inhibit bacterial growth and possess antifungal properties.

Anticancer Potential

Recent studies have evaluated the anticancer effects of similar oxadiazole derivatives. For instance, one study highlighted the synthesis of new propanamide derivatives bearing oxadiazole rings that exhibited promising anticancer activity against various cancer cell lines . The mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible benefits in treating neurological disorders.

Analgesic Properties

Some derivatives have been shown to exhibit analgesic effects in animal models. The interaction with pain pathways could make this compound a candidate for further investigation in pain management therapies.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Piperidine Modification : The introduction of piperidine moieties is crucial for enhancing biological activity.

- Acetylation and Esterification : These steps improve solubility and bioavailability.

Optimizing these synthetic routes is essential to increase yield and purity while minimizing by-products.

Case Study 1: Antimicrobial Evaluation

A study demonstrated the antimicrobial efficacy of a related oxadiazole derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that compounds with similar structural features induced apoptosis through mitochondrial pathways. The study concluded that such compounds could be developed into effective anticancer therapies due to their ability to target multiple pathways involved in tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine/Piperidine Derivatives

Oxadiazole-Containing Analogs

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

- Key Differences : Replaces the isopropyl group with a 3,4-dimethylphenyl substituent and introduces a sulfanyl linker.

- Impact : Increased aromaticity and electron-withdrawing effects from the sulfanyl group may alter binding affinity compared to the acetyl-linked isopropyl-oxadiazole in the target compound .

- tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Key Differences: Features a pyridinyl ring instead of piperidine and a tert-butyl ester.

Heterocyclic Substitutions

- Tert-butyl 4-(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoyl)piperazine-1-carboxylate Key Differences: Replaces oxadiazole with a methyl-benzimidazole group. Impact: The benzimidazole’s planar structure and hydrogen-bonding capacity may target different biological pathways compared to the oxadiazole .

Indole and Aryl Derivatives

- Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Key Differences: Substitutes the oxadiazole-piperidine unit with an indole-ethyl group.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP | Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~477.5 g/mol | ~2.8 | Moderate (ethyl ester) | 5-Isopropyl-oxadiazole, piperidine-piperazine |

| Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | ~503.6 g/mol | ~3.5 | Low (sulfanyl group) | 3,4-Dimethylphenyl, sulfanyl linker |

| tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate | ~403.4 g/mol | ~2.2 | Low (tert-butyl) | Pyridinyl, 5-methyl-oxadiazole |

- Key Observations: The target compound’s ethyl ester improves solubility over tert-butyl analogs.

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions:

Step 1: Formation of the oxadiazole ring via cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ or SOCl₂).

Step 2: Piperidine functionalization using nucleophilic substitution or coupling reactions.

Step 3: Acetylation of the piperazine moiety with ethyl chloroformate.

Monitoring:

- Thin-layer chromatography (TLC) is critical for tracking intermediates, with solvent systems like ethyl acetate/hexane (3:7) .

- NMR spectroscopy (¹H/¹³C) confirms intermediate structures, particularly focusing on the oxadiazole proton (~8.5 ppm) and piperazine methylene signals (~3.5 ppm) .

Q. Q2. How can researchers ensure purity and characterize the final product?

Methodological Answer:

- Purification: Use column chromatography with silica gel (eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures .

- Characterization:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).

- FT-IR spectroscopy to verify carbonyl stretches (~1700 cm⁻¹ for ester groups) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can conflicting solubility data across studies be resolved?

Methodological Answer: Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) require systematic evaluation:

- Dynamic Light Scattering (DLS): Assess aggregation states in different solvents.

- pH-Dependent Solubility: Perform titrations (pH 2–10) to identify optimal conditions for biological assays.

- Co-solvent Screening: Test solubilizing agents like cyclodextrins or Tween-80, referencing protocols from structurally similar piperazine derivatives .

Q. Q4. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .

- Stabilization Approaches:

- Lyophilization: Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Prodrug Design: Modify the ethyl ester group to enhance metabolic stability .

Q. Q5. How can researchers validate its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking: Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds with the oxadiazole nitrogen and piperazine carbonyl .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis: Compare datasets using tools like Prism to identify outliers or batch effects.

- Structural Confirmation: Verify compound identity via X-ray crystallography if conflicting bioactivity arises from polymorphic forms .

Experimental Design for Novel Applications

Q. Q7. How to design experiments for exploring its anti-inflammatory potential?

Methodological Answer:

- In Vitro Models:

- Inhibit TNF-α production in LPS-stimulated RAW 264.7 macrophages (dose range: 1–100 μM).

- Measure NF-κB activation using luciferase reporter assays .

- In Vivo Validation:

Structural and Functional Insights

Q. Q8. What advanced techniques elucidate its 3D conformation and electronic properties?

Methodological Answer:

- X-ray Crystallography: Resolve single crystals grown via slow evaporation (solvent: dichloromethane/hexane). Analyze intermolecular interactions (e.g., π-π stacking of oxadiazole rings) .

- DFT Calculations: Use Gaussian 16 to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Comparative Analysis

Q. Q9. How does this compound compare to analogs with trifluoromethyl or phenyl substituents?

Methodological Answer:

- SAR Table:

| Substituent | LogP | IC₅₀ (μM) | Target |

|---|---|---|---|

| Isopropyl | 2.1 | 0.45 | Kinase A |

| Trifluoromethyl | 2.8 | 0.78 | Kinase A |

| Phenyl | 3.2 | 1.20 | Kinase A |

- Key Insight: The isopropyl group enhances solubility and target selectivity compared to bulkier substituents .

Methodological Troubleshooting

Q. Q10. How to mitigate low yields during the final acetylation step?

Methodological Answer:

- Catalyst Optimization: Replace DMAP with stronger bases like DBU to activate the piperazine nitrogen.

- Solvent Screening: Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve reagent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.